molecular formula C10H14N2O3 B13215600 Methyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Methyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13215600
M. Wt: 210.23 g/mol
InChI Key: BYMVXOAAAJYQOZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an appropriate β-keto ester in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyclopropyl and ester groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2-phenylacetate: Another ester derivative with different substituents.

    Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropyl groups but different functional groups.

Uniqueness

Methyl 2-(2-cyclopropyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the cyclopropyl group makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-(2-cyclopropyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C10H14N2O3/c1-6-8(5-9(13)15-2)10(14)12(11-6)7-3-4-7/h7,11H,3-5H2,1-2H3

InChI Key

BYMVXOAAAJYQOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CC2)CC(=O)OC

Origin of Product

United States

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